

Application Notes and Protocols for AF38469 In Vivo Dosing in Mouse Models

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Compound of Interest

Compound Name: AF38469

Cat. No.: B605203

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Introduction

AF38469 is a potent and selective small molecule inhibitor of the vacuolar protein sorting 10 (VPS10) domain-containing receptor sortilin.[1] Sortilin is a type I transmembrane protein involved in the trafficking of various proteins, including neurotrophins, neuropeptides, and growth factors.[2][3][4] By binding to sortilin, **AF38469** blocks the interaction of sortilin with its ligands, such as progranulin (PGRN) and neurotensin, thereby modulating their downstream signaling pathways.[2][4][5] This inhibitory action has shown therapeutic potential in various disease models, including neurodegenerative disorders, cancer, and neuropathic pain.[6][7]

These application notes provide a comprehensive overview of the in vivo administration of **AF38469** in mouse models, including established dosing regimens, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

AF38469 exerts its biological effects by competitively binding to the neurotensin-binding site within the β -propeller structure of the sortilin ectodomain.[2] This binding prevents the interaction of sortilin with its ligands, leading to:

- **Inhibition of Progranulin (PGRN) Endocytosis:** Sortilin is a key receptor for the cellular uptake and subsequent lysosomal degradation of extracellular PGRN. By blocking this interaction,

AF38469 increases the extracellular levels of PGRN, which is crucial for neuronal survival and has shown therapeutic potential in models of frontotemporal dementia.[4][5]

- Modulation of Neurotensin Signaling: Sortilin acts as a co-receptor for neurotensin, influencing its signaling pathways.[2] **AF38469** can interfere with these pathways, which are implicated in neuropathic pain and cancer progression.[2][8]

Quantitative Data Summary

While specific pharmacokinetic parameters for **AF38469** in mice are not extensively published, the following table summarizes reported in vivo and in vitro effective concentrations. A second table provides a template for the type of pharmacokinetic data that is essential for comprehensive in vivo studies, with placeholder values for illustration.

Table 1: Reported In Vivo and In Vitro Dosing of **AF38469**

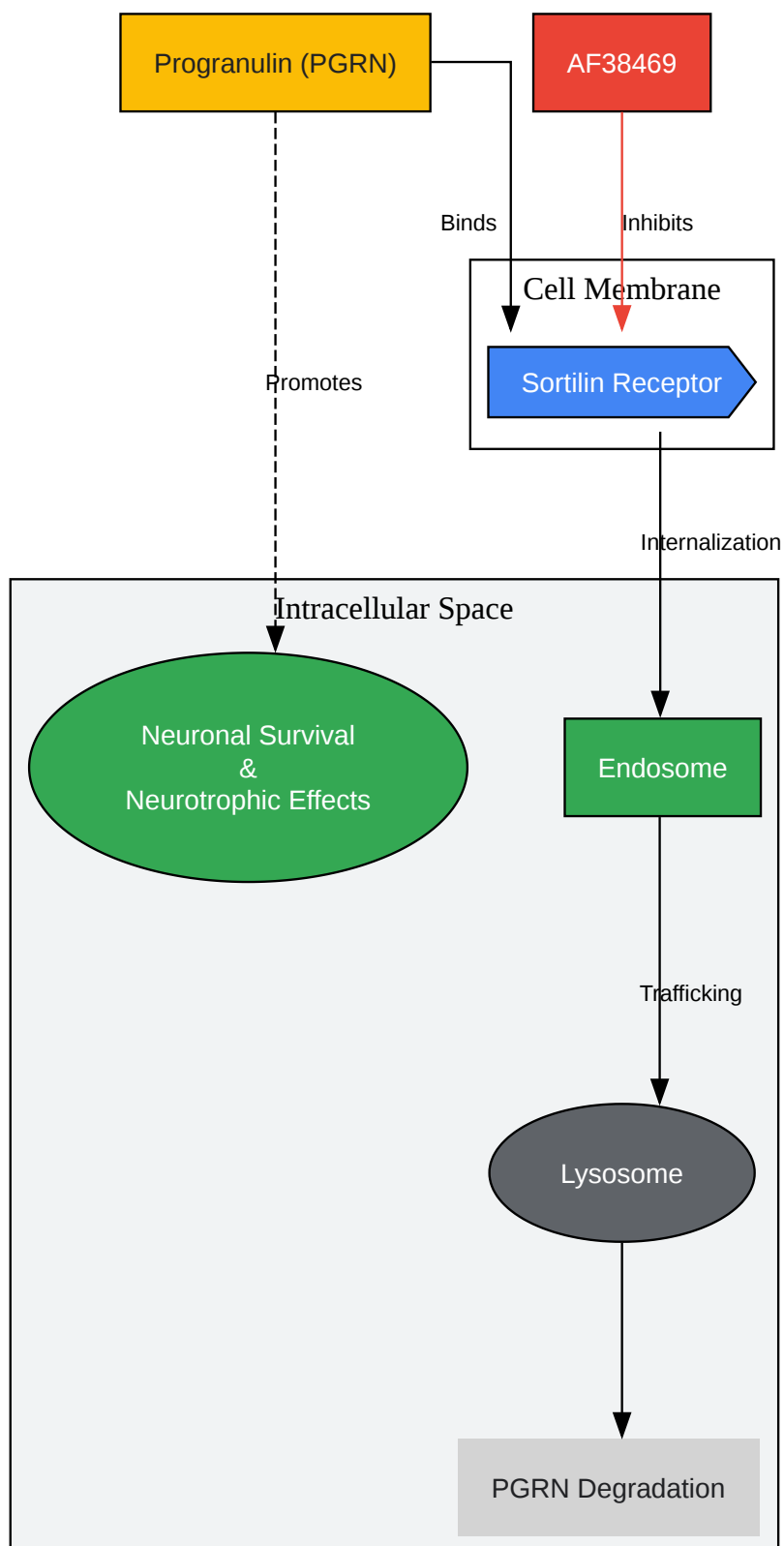
Application/Mo del	Dosing Regimen	Administration Route	Outcome	Reference
Batten Disease (CLN2 & CLN3 mouse models)	0.03 µg/mL in drinking water	Oral (drinking water)	Increased PPT1 enzyme activity, prevented lysosomal storage accumulation	[6]
Batten Disease (CLN2 & CLN3 mouse models)	0.3 µg/mL in drinking water	Oral (drinking water)	Reduced microglial activation	[6]
Batten Disease (CLN2 mouse model)	3 µg/mL and 78 µg/mL in drinking water	Oral (drinking water)	Complete rescue of tremor phenotypes	[6]
Neuropathic Pain (Spared Nerve Injury model)	Not specified	Intrathecal injection	Delayed onset of mechanical allodynia	[2]
Neuroendocrine Tumor Cell Line (BON)	10 µM	In vitro	Reduced serotonin content	[7]

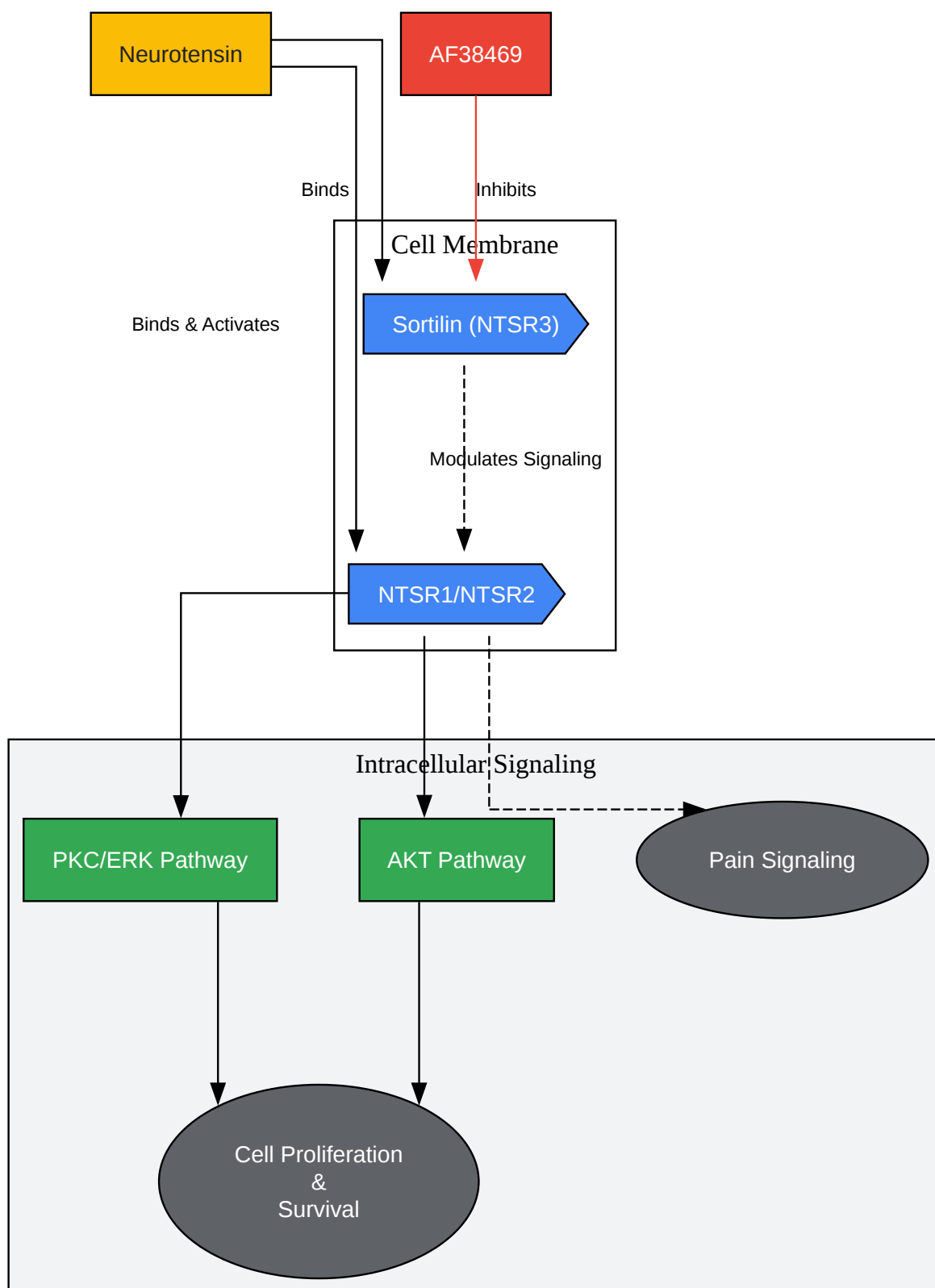
Table 2: Template for Pharmacokinetic Parameters of **AF38469** in Mice (Illustrative)

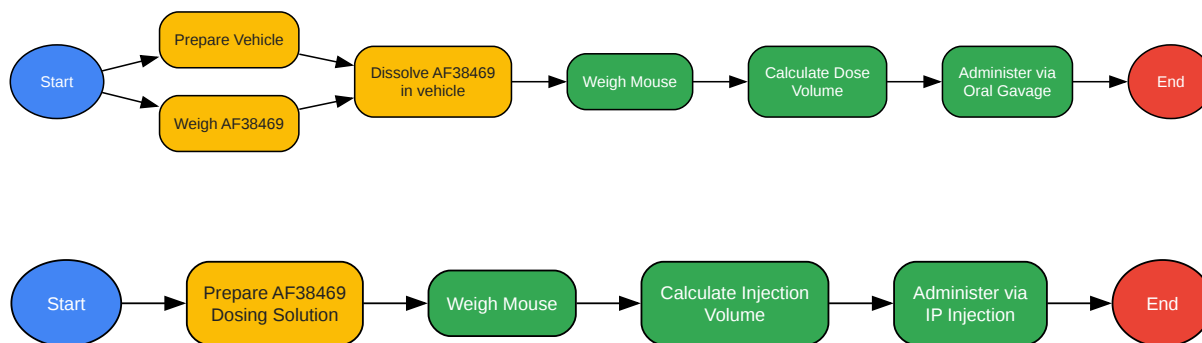
Parameter	Description	Example Value
C _{max}	Maximum plasma concentration	Data not available
T _{max}	Time to reach C _{max}	Data not available
t _{1/2}	Elimination half-life	Data not available
AUC(0-t)	Area under the plasma concentration-time curve	Data not available
Bioavailability (%)	Fraction of administered dose reaching systemic circulation	Orally bioavailable ^[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **AF38469**.







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